molecular formula C20H21BrN2O2 B11569176 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11569176
M. Wt: 401.3 g/mol
InChI Key: IFHHVRSJSPSDLS-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-tert-butylphenol and 4-methylbenzonitrile.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-tert-butylphenol with a suitable alkylating agent to form 2-bromo-4-tert-butylphenoxyalkyl intermediate.

    Cyclization: The intermediate is then reacted with 4-methylbenzonitrile in the presence of a cyclization agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized oxadiazoles.

Scientific Research Applications

5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group and the oxadiazole ring can enhance its stability and make it a valuable scaffold for further chemical modifications.

Properties

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H21BrN2O2/c1-13-5-7-14(8-6-13)19-22-18(25-23-19)12-24-17-10-9-15(11-16(17)21)20(2,3)4/h5-11H,12H2,1-4H3

InChI Key

IFHHVRSJSPSDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C(C)(C)C)Br

Origin of Product

United States

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